molecular formula C21H20ClN3O3S B6561020 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide CAS No. 946295-15-4

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide

Cat. No.: B6561020
CAS No.: 946295-15-4
M. Wt: 429.9 g/mol
InChI Key: MLTDRVWVBOWKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorophenyl group. Position 5 bears a methylene bridge linked to a 3,4-dimethoxybenzamide moiety. The dimethoxy groups on the benzamide may enhance solubility and influence receptor binding, while the chlorophenyl group contributes to hydrophobic interactions.

Properties

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-27-17-8-5-14(11-18(17)28-2)20(26)23-12-16-19(13-3-6-15(22)7-4-13)24-21-25(16)9-10-29-21/h3-8,11H,9-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTDRVWVBOWKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis, thereby potentially reducing inflammation and promoting cell survival. Furthermore, its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and modulation of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. Additionally, this compound may activate or inhibit other enzymes and proteins, resulting in changes in gene expression and cellular responses. The binding interactions and enzyme inhibition are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and ulceration. Understanding the dosage thresholds and potential side effects is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of COX enzymes affects the arachidonic acid pathway, leading to altered levels of prostaglandins and other metabolites. These interactions highlight its potential impact on metabolic processes and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. Additionally, its distribution within different tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

The compound belongs to the imidazo[2,1-b]thiazole class, which has been explored for various biological activities. The synthesis typically involves the reaction of 4-chlorophenyl derivatives with thiazole precursors followed by functionalization to introduce methoxy and amide groups. Advanced characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

  • Mycobacterium tuberculosis : The compound exhibits promising activity against Mycobacterium tuberculosis (Mtb) with reported IC50 values indicating effective inhibition. In a study involving similar imidazo-thiazole derivatives, compounds showed selective inhibition against Mtb with IC90 values ranging from 7.05 mM to 15.22 mM without significant cytotoxicity towards human lung fibroblast cells (CC50 > 128 mM) .
  • Bacterial Strains : The compound has also been evaluated against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 0.125 - 2.0 mg/mL .
  • Fungal Pathogens : Some derivatives of imidazo-thiazoles have shown antifungal activity against Candida species. The structure-activity relationship suggests that modifications can enhance antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : The compound has been tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. Results indicate that it inhibits cell growth effectively with IC50 values suggesting a potential for development as an anticancer agent .

Molecular Docking Studies

To understand the mechanism of action at a molecular level, molecular docking studies have been conducted. These studies reveal that the compound interacts favorably with key biological targets involved in cancer progression and microbial resistance. For example:

  • Binding Affinity : Docking simulations show strong binding affinity to target proteins such as Pantothenate synthetase in Mtb, indicating a plausible mechanism for its selective antitubercular activity .

Case Studies and Research Findings

A number of research articles have documented the synthesis and evaluation of various derivatives related to this compound:

StudyCompoundActivityFindings
IT10AntitubercularIC50 = 2.32 mM against Mtb
VariousAntibacterialMICs ranging from 0.125 - 2.0 mg/mL
N-{...}AnticancerEffective against SISO and RT-112 cell lines

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20H18ClN3OS
  • Molecular Weight : 383.9 g/mol
  • CAS Number : 946353-78-2

The structure consists of an imidazo-thiazole core with a chlorophenyl substituent and a dimethoxybenzamide moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide exhibit significant anticancer properties. Specifically, studies have shown that imidazo-thiazole derivatives can inhibit protein kinases implicated in tumorigenesis, such as PIM-1. The overexpression of PIM-1 has been linked to various cancers, suggesting that targeting this pathway could lead to effective cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that similar imidazo-thiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of imidazo-thiazole derivatives. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazo-thiazole derivatives found that this compound exhibited potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group participates in hydrolytic and nucleophilic substitution reactions:

  • Acid/Base-Catalyzed Hydrolysis :
    Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bond undergoes hydrolysis to yield 3,4-dimethoxybenzoic acid and the corresponding amine derivative (, ).
    Reaction :

    Benzamide+H2OH+/OHBenzoic Acid+Amine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Benzoic Acid} + \text{Amine}

    Conditions : Reflux in 6M HCl (110°C, 12h) or 5% NaOH (80°C, 8h) .

  • Nucleophilic Acyl Substitution :
    The amide can react with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, enabling further derivatization (e.g., with amines or alcohols).

Imidazo[2,1-b] thiazole Core Reactions

The imidazothiazole system exhibits electrophilic substitution and ring-opening reactions:

  • Electrophilic Aromatic Substitution (EAS) :
    The electron-rich thiazole ring undergoes nitration or halogenation at the C-2 position.
    Example :

    Imidazothiazole+HNO3H2SO4Nitro-imidazothiazole\text{Imidazothiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-imidazothiazole}

    Conditions : 0–5°C, 4h .

  • Ring-Opening with Nucleophiles :
    Strong nucleophiles (e.g., hydrazine) cleave the thiazole ring under basic conditions, forming thiol intermediates .
    Reaction :

    Imidazothiazole+NH2NH2KOHThiol+Imidazole Derivative\text{Imidazothiazole} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{KOH}} \text{Thiol} + \text{Imidazole Derivative}

4-Chlorophenyl Group

  • Suzuki Coupling :
    The chloro substituent undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl systems .
    Catalyst : Pd(PPh₃)₄, K₂CO₃, 80°C, 12h .

3,4-Dimethoxybenzamide

  • Demethylation :
    Boron tribromide (BBr₃) selectively removes methyl groups from methoxy substituents, yielding hydroxyl groups .
    Conditions : DCM, −78°C, 2h .

Functionalization via Side Chains

The methylene bridge (–CH₂–) linking the imidazothiazole and benzamide moieties is susceptible to oxidation:

  • Oxidation to Ketone :

    –CH₂–KMnO4/H+–C(=O)–\text{–CH₂–} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{–C(=O)–}

    Conditions : Aqueous KMnO₄, 60°C, 6h.

Cycloaddition Reactions

The imidazothiazole participates in [3+2] cycloadditions with dipolarophiles (e.g., acrylates):
Example :

Imidazothiazole+CH2=CHCOORPolycyclic Adduct\text{Imidazothiazole} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{Polycyclic Adduct}

Conditions : Cu(I) catalyst, DMF, 100°C .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under acidic/basic conditions due to protonation/deprotonation of the carbonyl oxygen .

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation with boronic acid and reductive elimination .

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the imidazothiazole ring hinder electrophilic substitution at C-2 .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required for reactions involving the hydrophobic 4-chlorophenyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]thiazole Acetamide Derivatives

Compounds in this class share the imidazothiazole core but differ in substituents and amide linkages. Key examples include:

Compound Name Substituents (R1, R2) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (MS/NMR)
Target Compound (N-{[6-(4-chlorophenyl)...dimethoxybenzamide) R1: 4-Cl-C6H4; R2: 3,4-(OCH3)2-C6H3 C22H19ClN2O3S N/A N/A Not reported
5f () R1: 4-Cl-C6H4; R2: 6-Cl-pyridin-3-yl C19H14Cl2N4OS 72 215–217 MS m/z: 433.03 [M+H]+
5l () R1: 4-Cl-C6H4; R2: 4-(4-methoxybenzyl)piperazine C30H29ClN6O2S 72 116–118 MS m/z: 573.18 [M+H]+
CITCO () R1: 4-Cl-C6H4; R2: O-(3,4-Cl2-benzyl)oxime C19H12Cl3N3OS N/A N/A CAR agonist (EC50: 49 nM)

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group (common in 5f, 5l, and CITCO) enhances lipophilicity. Piperazine substituents (e.g., 5l) increase molecular weight and may improve solubility .
  • Biological Activity : CITCO’s oxime-linked benzyl group confers potent constitutive androstane receptor (CAR) agonism, suggesting the target compound’s dimethoxybenzamide may similarly modulate nuclear receptors .
Benzamide and Related Amide Derivatives

Compounds with benzamide or acetamide groups exhibit varied pharmacological profiles:

Compound Name (Source) Core Structure Substituents Melting Point (°C) Notable Properties
Target Compound Imidazothiazole-benzamide 3,4-Dimethoxybenzamide N/A Potential solubility from OCH3 groups
N-{[6-(4-Cl-Ph)...-3-CF3-benzamide () Imidazothiazole-benzamide 3-CF3-benzamide N/A Higher lipophilicity (CF3 group)
Compound 93 () Thiazole-benzodioxole 3-Methoxybenzoyl N/A NMR: δ 11.98 (NH), 3.60 (OCH3)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group () increases metabolic stability compared to methoxy groups.
  • Spectral Signatures : Methoxy groups (e.g., in the target compound and 5h ) produce distinct ¹H-NMR signals (δ 3.6–3.8 ppm).
Triazole- and Thiadiazole-Fused Derivatives

Compounds with triazole/thiadiazole moieties show diverse applications:

Compound Name (Source) Heterocycle Added Key Data Biological Activity
14d () 1,2,3-Triazole ¹H-NMR: δ 7.84–6.85 (aromatic) Not reported
7b () Thiadiazole IC50: 1.61 µg/mL (HepG-2) Anticancer activity

Key Observations :

  • Anticancer Potential: Thiadiazole derivatives () show sub-µg/mL IC50 values, highlighting the imidazothiazole scaffold’s versatility in drug design .

Data Tables

Table 1: Comparative Physical Properties

Compound (Source) Molecular Weight Melting Point (°C) Yield (%)
5f () 433.03 215–217 72
5l () 573.18 116–118 72
CITCO () 405.82 N/A N/A

Table 2: Key Functional Groups and Bioactivity

Compound (Source) Functional Group Bioactivity (if reported)
Target Compound 3,4-Dimethoxybenzamide Unknown (structural analog to CAR agonists)
5l () 4-Methoxybenzylpiperazine Not reported
CITCO () Oxime-linked dichlorobenzyl CAR agonist (EC50: 49 nM)

Preparation Methods

Transition-Metal-Free Cyclization

A key approach involves reacting propargyl tosylates with 2-mercaptoimidazoles under basic conditions. For the target compound, 2-mercaptoimidazole derivatives substituted with a 4-chlorophenyl group undergo S-propargylation, followed by 5-exo-dig cyclization and isomerization to yield the imidazo[2,1-b]thiazole core. This method avoids metal catalysts, enhancing sustainability.

Reaction Conditions

  • Solvent: Dichloromethane or ethanol

  • Base: Potassium carbonate

  • Temperature: Reflux (70–80°C)

  • Yield: 75–92% for analogous compounds

Functionalization at Position 6

Introducing the 4-chlorophenyl group at position 6 of the thiazole ring is achieved through nucleophilic aromatic substitution or Suzuki coupling .

Nucleophilic Substitution

A bromine or iodine atom at position 6 is displaced by a 4-chlorophenyl group using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Example Protocol

  • React 6-bromoimidazo[2,1-b]thiazole with 4-chlorophenylboronic acid in toluene/ethanol.

  • Add Pd(PPh₃)₄ catalyst and Na₂CO₃ base.

  • Heat at 90°C for 12 hours.
    Yield: ~85% for analogous substrates.

Synthesis of the Acetohydrazide Intermediate

The acetohydrazide intermediate is critical for coupling with 3,4-dimethoxybenzamide.

Hydrazide Formation

Ethyl [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetate is hydrolyzed to the carboxylic acid, then converted to the hydrazide via reaction with hydrazine hydrate.

Steps

  • Hydrolysis: Treat ethyl ester with NaOH in ethanol/water (reflux, 4 hours).

  • Hydrazide formation: React carboxylic acid with hydrazine hydrate in ethanol (reflux, 6 hours).
    Yield: 70–80%.

Amide Bond Formation with 3,4-Dimethoxybenzamide

The final step couples the hydrazide intermediate with 3,4-dimethoxybenzamide under dehydrating conditions.

Condensation Reaction

2-[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide is condensed with 3,4-dimethoxybenzamide using EDC/HOBt or DCC as coupling agents.

Optimized Protocol

  • Solvent: Dimethylformamide (DMF)

  • Coupling agent: EDC (1.2 equiv), HOBt (1.1 equiv)

  • Temperature: Room temperature (24 hours)

  • Workup: Precipitation in ice-water, purification via column chromatography.
    Yield: 65–72%.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined approach combines 2-mercaptoimidazole , propargyl tosylate , and 3,4-dimethoxybenzoyl chloride in a single pot. However, yields are lower (~50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and amidation steps. For example, cyclization completes in 30 minutes (vs. 6 hours conventionally) with comparable yields.

Reaction Mechanism Analysis

Cyclization Step

The 5-exo-dig cyclization proceeds via a thiyl radical intermediate , where the sulfur atom attacks the propargyl carbon, forming the thiazole ring. Isomerization then adjusts the double-bond position to stabilize the imidazo[2,1-b]thiazole structure.

Amidation Step

The coupling reaction follows a carbodiimide-mediated mechanism , where EDC activates the carboxylic acid of 3,4-dimethoxybenzamide, forming an active ester that reacts with the hydrazide nucleophile.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve amidation yields by stabilizing charged intermediates.

  • Ethanolic solutions favor cyclization but may hydrolyze sensitive groups.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) accelerates amidation by deprotonating the hydrazide.

  • Molecular sieves absorb water, shifting equilibrium toward product formation in condensation reactions.

Comparative Data on Methods

MethodStepsYield (%)TimeCost
Transition-metal-free375–9218 hLow
Suzuki coupling48524 hHigh
One-pot25012 hMedium
Microwave3704 hMedium

Challenges and Solutions

Low Amidation Yields

  • Cause: Steric hindrance from the 3,4-dimethoxy groups.

  • Solution: Use bulkier coupling agents (e.g., HATU) or elevate temperature to 40°C.

Byproduct Formation in Cyclization

  • Cause: Competing dimerization of propargyl tosylates.

  • Solution: Slow addition of reactants and dilute conditions.

Scalability and Industrial Relevance

The transition-metal-free route is scale-up friendly , with demonstrated gram-scale synthesis. However, the high cost of 3,4-dimethoxybenzamide necessitates recovery via aqueous extraction .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide?

  • Methodology : The synthesis involves multi-step reactions starting with intermediates such as 5-chlorothiazol-2-amine and functionalized benzoyl chlorides. For example, coupling 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole derivatives with 3,4-dimethoxybenzamide precursors under reflux in pyridine or dioxane with triethylamine as a base . Critical steps include stoichiometric control of reagents (e.g., 2,4-difluorobenzoyl chloride) and purification via column chromatography or recrystallization from methanol .

Q. How can solubility and storage conditions impact experimental reproducibility?

  • Methodology : Solubility in DMSO (≥1.25 mg/mL) and stability under varying temperatures (-20°C for long-term storage, 4°C for short-term) are critical. Stock solutions should be prepared in anhydrous DMSO to avoid hydrolysis, with working aliquots stored at -80°C to minimize freeze-thaw cycles. Precipitation issues in aqueous buffers can be mitigated using co-solvents like PEG300 or Tween 80 .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodology : Use a combination of:

  • 1H/13C NMR to confirm substituent positions on the imidazo-thiazole and benzamide moieties.
  • IR spectroscopy to validate amide (C=O) and aromatic C-H stretches.
  • X-ray crystallography (where feasible) to resolve tautomeric ambiguities, as seen in analogous thiazole derivatives .
  • Elemental analysis to verify purity (>95%) by comparing experimental vs. calculated C/H/N ratios .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in imidazo-thiazole derivatives?

  • Methodology :

  • Substituent modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess effects on receptor binding. For example, fluorinated analogs in similar compounds showed enhanced enzyme inhibition .
  • Scaffold hybridization : Integrate triazole or thiadiazine rings (as in ) to improve pharmacokinetic properties.
  • Docking studies : Use software like AutoDock to predict interactions with targets (e.g., PFOR enzyme) and validate via enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Tautomer analysis : For imidazo-thiazoles, dynamic NMR or variable-temperature studies can distinguish between thione-thiol tautomers .
  • Isotopic labeling : Introduce deuterated solvents to clarify ambiguous proton signals in crowded aromatic regions.
  • Comparative crystallography : Cross-reference with structurally resolved analogs (e.g., nitazoxanide derivatives) to confirm bond lengths and angles .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Pd/C or CuI for coupling reactions; shows yields improved from 60% to 85% using CuI in DMF at 80°C.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures reduce byproduct formation during cyclization .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for steps like thiazole ring closure, as demonstrated in triazolothiadiazine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.